molecular formula C15H16N4O5 B12556625 Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate CAS No. 189453-57-4

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate

Cat. No.: B12556625
CAS No.: 189453-57-4
M. Wt: 332.31 g/mol
InChI Key: ILECQGRUPIPEOH-UHFFFAOYSA-N
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Description

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl group and the morpholine ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The imidazole ring may also play a role in coordinating metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylsulfonyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
  • Methyl 4-(4-piperazinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
  • Methyl 4-(4-morpholinyl)-2-(3-aminophenyl)-1H-imidazole-5-carboxylate

Uniqueness

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

CAS No.

189453-57-4

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C15H16N4O5/c1-23-15(20)12-14(18-5-7-24-8-6-18)17-13(16-12)10-3-2-4-11(9-10)19(21)22/h2-4,9H,5-8H2,1H3,(H,16,17)

InChI Key

ILECQGRUPIPEOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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